Product packaging for 6-Amino-5-bromopyridine-3-sulfonamide(Cat. No.:CAS No. 1023816-98-9)

6-Amino-5-bromopyridine-3-sulfonamide

Cat. No.: B3074831
CAS No.: 1023816-98-9
M. Wt: 252.09
InChI Key: XXYFPGBHSSVOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Pyridine (B92270) Sulfonamide Scaffolds in Modern Organic and Materials Chemistry

In organic chemistry, pyridine sulfonamide scaffolds are prized for their versatility in a range of chemical transformations. They can participate in cross-coupling reactions, allowing for the introduction of diverse functional groups, and can be modified to fine-tune the electronic and steric properties of the resulting molecules. In materials science, these scaffolds are utilized in the development of functional polymers and metal-organic frameworks (MOFs), where their coordinating abilities and structural rigidity are advantageous. lookchem.comchemscene.com

Importance of 6-Amino-5-bromopyridine-3-sulfonamide as a Versatile Synthetic Intermediate and Chemical Building Block

This compound, with its distinct arrangement of functional groups—an amino group at the 6-position, a bromine atom at the 5-position, and a sulfonamide at the 3-position—is a particularly valuable synthetic intermediate. The presence of these three reactive sites allows for a high degree of molecular diversity to be generated from a single starting material.

The amino group can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of aryl, alkyl, and other organic substituents. The sulfonamide group can also be derivatized, further expanding the synthetic possibilities. This multi-functional nature makes this compound a key building block for constructing complex molecular architectures.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₅H₆BrN₃O₂S
Molecular Weight 252.09 g/mol
CAS Number 1023816-98-9
Appearance Solid
Key Functional Groups Amino (-NH₂), Bromo (-Br), Sulfonamide (-SO₂NH₂)

Scope and Objectives of Academic Research on the Compound and its Derivatives

Academic research focused on this compound and its derivatives is primarily driven by the pursuit of new therapeutic agents and functional materials. The core objectives of this research include:

Synthesis of Novel Derivatives: A significant portion of research is dedicated to developing efficient and selective synthetic methodologies to create a diverse library of compounds derived from this compound. This involves exploring various reaction conditions and catalysts to functionalize the different reactive sites on the molecule. ucl.ac.ukekb.eg

Exploration of Biological Activity: Researchers are actively investigating the potential of these derivatives as inhibitors of various enzymes, such as kinases and carbonic anhydrases, which are implicated in a range of diseases including cancer and inflammatory disorders. nih.govnih.gov The unique combination of functional groups in this compound allows for interactions with biological targets through hydrogen bonding and halogen bonding.

Development of New Materials: In the field of materials science, the focus is on incorporating this scaffold into polymers and MOFs to create materials with tailored electronic, optical, or catalytic properties. The ability of the pyridine nitrogen and sulfonamide group to coordinate with metal ions is a key aspect of this research area. lookchem.com

The following table outlines the primary research areas and their objectives for derivatives of this compound:

Research AreaKey Objectives
Medicinal Chemistry - Design and synthesis of potent and selective enzyme inhibitors. - Investigation of structure-activity relationships (SAR) to optimize biological activity. - Development of potential drug candidates for various diseases. nih.gov
Organic Synthesis - Development of novel and efficient synthetic routes to derivatives. - Exploration of new catalytic systems for functionalization. - Creation of diverse molecular libraries for high-throughput screening.
Materials Science - Synthesis of novel polymers and metal-organic frameworks (MOFs). - Investigation of the photophysical and electronic properties of new materials. - Exploration of applications in areas such as catalysis, sensing, and electronics. lookchem.comchemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN3O2S B3074831 6-Amino-5-bromopyridine-3-sulfonamide CAS No. 1023816-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-bromopyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,7,9)(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYFPGBHSSVOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Amino 5 Bromopyridine 3 Sulfonamide

Classical and Established Synthetic Approaches

Traditional synthetic routes to 6-Amino-5-bromopyridine-3-sulfonamide and its analogs rely on fundamental organic reactions. These methods involve the stepwise construction and functionalization of the pyridine (B92270) ring through nucleophilic substitutions, ring-forming condensations, and direct introduction of the key amino and sulfonamide groups.

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for functionalizing pyridine rings, particularly when they are rendered electron-deficient by activating groups or through N-oxide formation. Although direct displacement of a leaving group by a sulfonamide moiety is less common, this pathway is crucial for introducing other key functionalities.

One relevant approach involves the displacement of a cyano group. The direct reaction of 2- or 4-cyanopyridines with lithium amides can yield the corresponding aminopyridines by displacing the cyanide, a pseudohalogen. researchgate.net This strategy highlights the potential for introducing the C6-amino group onto a pre-functionalized pyridine ring.

Another strategy involves activating an existing amino group to facilitate its substitution. Pyrylium salts, such as Pyry-BF4, can activate the otherwise poorly nucleophilic NH2 group in primary sulfonamides, transforming them into highly reactive pyridinium (B92312) species. nih.gov This intermediate can then react with various nucleophiles. While often used to modify a sulfonamide, the principle of activating a group on the ring for subsequent substitution is a key classical concept.

The reactivity of halogens in SNAr reactions on heteroaromatic rings is also a critical consideration. While the typical reactivity order for SNAr on many aromatic systems is F > Cl > Br > I, this can be different for heteroaromatic compounds like halopyridines or purines, where bromo- or iodo-substituted precursors can sometimes be more reactive than their chloro counterparts under specific conditions. byu.edu

Table 1: Examples of Nucleophilic Substitution Strategies on Pyridine Rings
Precursor TypeReagentProduct FunctionalityKey FeatureReference
CyanopyridineLithium AmideAminopyridineDisplacement of cyanide to introduce an amino group. researchgate.net
Primary SulfonamidePyrylium Salt (Pyry-BF4)Activated Pyridinium SaltActivation of the sulfonamide for subsequent reaction. nih.gov
AminopyridineRuthenium(II) Catalyst / AmineSubstituted AminopyridineCatalytic SNAr via π-coordination activation. researchgate.net

Building the pyridine ring from acyclic precursors is a fundamental strategy that allows for the introduction of desired substituents at specific positions from the outset. These methods typically involve the condensation of carbonyl compounds with an ammonia (B1221849) source.

The Hantzsch pyridine synthesis is a classic and versatile method. It involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and an ammonia source (like ammonium (B1175870) acetate) to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. mdpi.combaranlab.org By choosing appropriately substituted starting materials, this method can be adapted to create complex pyridine structures.

Other condensation approaches rely on reacting 1,5-dicarbonyl compounds with ammonia or hydroxylamine. baranlab.org The initial cyclization is often followed by an oxidation step to achieve the aromatic pyridine ring. baranlab.org Variations of these condensation reactions provide access to a wide range of substituted pyridines. For instance, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized through the condensation of a dienamine with various amines that contain sulfonamide fragments, showcasing a ring-closure approach to related scaffolds. mdpi.com

More intricate strategies involve cascade reactions. A modular method to prepare highly substituted pyridines employs a sequence initiated by a copper-catalyzed cross-coupling, which forms a 3-azatriene intermediate that subsequently undergoes a 6π-electrocyclization and air oxidation to furnish the pyridine ring. nih.govorganic-chemistry.org

Table 2: Overview of Pyridine Ring Formation Strategies
MethodKey PrecursorsIntermediateKey FeaturesReference
Hantzsch SynthesisAldehyde, β-ketoester (2 eq.), Ammonia1,4-DihydropyridineClassic multi-component reaction; requires final oxidation. mdpi.combaranlab.org
1,5-Dicarbonyl Condensation1,5-Dicarbonyl, Ammonia/HydroxylamineDihydropyridineDirect cyclization; may require oxidation. baranlab.org
Azatriene Electrocyclizationα,β-Unsaturated Ketoxime, Alkenylboronic Acid3-AzatrieneCascade reaction involving C-N coupling and electrocyclization. nih.govorganic-chemistry.org

The most direct and widely cited routes to this compound involve the sequential functionalization of a pyridine precursor. This typically begins with introducing the bromine and amino groups, followed by the installation of the sulfonamide function.

A common pathway starts with the bromination of an aminopyridine, followed by sulfonylation. For example, 3-aminopyridine (B143674) can be brominated to yield 3-amino-5-bromopyridine (B85033). This key intermediate is then subjected to sulfonylation. The reaction of 3-amino-5-bromopyridine with chlorosulfonic acid (ClSO₃H) at controlled low temperatures generates the corresponding sulfonyl chloride. This reactive intermediate is typically not isolated but is quenched directly with an ammonia source, such as aqueous ammonia, to form the final this compound product.

An alternative approach to forming the sulfonamide group involves organometallic intermediates. Aryl- and heteroarylzinc reagents can react with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). nih.govmit.edu This reaction generates a sulfonyl chloride intermediate in situ, which can then be trapped with an amine to produce the desired sulfonamide. mit.edu This method avoids the harsh conditions associated with reagents like sulfuryl chloride.

Modern and Catalytic Synthetic Routes

Contemporary synthetic chemistry has introduced powerful catalytic methods that offer milder reaction conditions, improved functional group tolerance, and novel pathways for constructing complex molecules like this compound.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted heteroaromatics. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for forming C-N bonds. It enables the coupling of aryl halides (including bromopyridines) with amines. This method could be employed to introduce the amino group onto a pre-existing 5-bromo-pyridine-3-sulfonamide scaffold.

Similarly, palladium catalysts are effective for cyanation reactions. The use of K₄[Fe(CN)₆] as a non-toxic cyanide source allows for the conversion of various aminopyridine and aryl/heteroaryl bromides into the corresponding nitriles, which can be precursors to other functional groups. researchgate.net

Furthermore, palladium catalysis can be used to construct the sulfonamide group itself. A modern approach involves the palladium-catalyzed reaction of aryl halides with N-sulfinylamines to produce sulfinamides. nih.gov These sulfinamides are valuable intermediates that can be readily oxidized to the corresponding sulfonamides, offering a modular and flexible route to the target functional group. nih.gov The compatibility of pyridine sulfonamide ligands in palladium-catalyzed Heck and Suzuki reactions has also been demonstrated, indicating that the functional group is stable under various cross-coupling conditions. researchgate.net

Table 3: Metal-Catalyzed Reactions in Pyridine Sulfonamide Synthesis
Reaction TypeCatalystCoupling PartnersBond FormedSignificanceReference
Buchwald-Hartwig AminationPalladium ComplexAryl Halide + AmineC-NDirect introduction of amino groups. acs.org
Sulfinamide SynthesisPalladium ComplexAryl Halide + N-SulfinylamineC-S(O)NForms a sulfonamide precursor under mild conditions. nih.gov
CyanationPalladium ComplexAryl Bromide + K₄[Fe(CN)₆]C-CNIntroduces a versatile nitrile handle. researchgate.net

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a major frontier in modern synthesis. While direct organocatalytic methods for the synthesis of this compound are not widely reported, related strategies for pyridine functionalization highlight the potential of this field.

A notable example is the photochemical organocatalytic functionalization of pyridines. This method uses a dithiophosphoric acid catalyst that performs three roles: it acts as a Brønsted acid to protonate the pyridine, a single-electron transfer (SET) reductant to generate a pyridinyl radical, and a hydrogen atom abstractor. researchgate.net The resulting pyridinyl radical can then couple with other radical species, enabling C-H functionalization and the formation of new C-C bonds at positions that are difficult to access through classical methods. researchgate.net While this specific reaction creates a C-C bond rather than introducing the sulfonamide or amino group, it exemplifies how organocatalysis can activate the pyridine ring for novel transformations under mild conditions.

Green Chemistry Principles and Sustainable Synthesis Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and enhance safety. While specific green routes for this compound are not extensively documented, general green strategies for sulfonation and halogenation can be applied.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with less toxic and more environmentally benign alternatives. For instance, the use of water as a solvent in certain steps, where feasible, can significantly reduce the environmental footprint. rsc.org Some sulfonamide syntheses have been successfully carried out in aqueous solutions, often using a base like sodium carbonate.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is another approach that can drastically reduce reaction times and energy input compared to conventional heating. ajgreenchem.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones can reduce waste. The use of reusable solid acid catalysts, such as silica-supported HClO₄ or KHSO₄, for sulfonation presents a greener alternative to corrosive and hazardous reagents like chlorosulfonic acid. ajgreenchem.com

Waste Reduction: Developing processes that minimize the formation of byproducts and facilitate the recycling of reagents and solvents.

One sustainable approach involves the dehalogenative sulfonation of heteroaromatics using sodium sulfite (B76179) in an aqueous medium. This method avoids the use of metal catalysts and organic solvents, offering a potentially greener pathway for introducing the sulfonamide group. rsc.org

Regioselective Synthesis and Control of Isomer Formation

The regiochemistry of the synthesis is critical to obtaining the desired 6-amino-5-bromo-3-sulfonamide isomer. The substitution pattern on the pyridine ring is governed by the directing effects of the functional groups already present.

A common synthetic pathway starts with an aminopyridine. The amino group is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution.

Bromination: The first step often involves the bromination of an aminopyridine precursor. During the bromination of aminopyridines, controlling the stoichiometry of the brominating agent is crucial to prevent over-bromination. A significant challenge is the formation of di-brominated byproducts. For instance, in the bromination of 2-aminopyridine, the formation of 2-amino-3,5-dibromopyridine (B40352) is a common side reaction. heteroletters.orggoogleapis.com Careful control of the amount of the brominating agent, such as N-bromosuccinimide (NBS), is key to maximizing the yield of the desired mono-brominated product. heteroletters.org Protecting the amino group, for example, by acetylation, can also be employed to modulate its directing effect and improve the selectivity of the bromination step.

Sulfonation: The subsequent sulfonation step also requires precise control. The positions of the existing amino and bromo groups direct the incoming sulfo group. The amino group strongly directs the incoming electrophile to the ortho and para positions, while the bromine atom is a deactivating group but also an ortho-, para- director. The interplay of these electronic effects determines the final position of the sulfonamide group. In the case of a 5-bromo-3-aminopyridine intermediate, the sulfonation is directed to the positions activated by the amino group.

The formation of unwanted isomers is a key challenge that necessitates careful purification steps, often involving recrystallization or chromatography, to isolate the desired product in high purity.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound, making the process more cost-effective and scalable.

A frequently utilized method for the final step involves the sulfonation of a 5-bromo-3-aminopyridine or a related precursor. Key parameters for optimization in this step include:

Temperature Control: The sulfonation reaction is typically highly exothermic and requires strict temperature control. It is often carried out at low temperatures, such as 0–5°C, to minimize the formation of byproducts and prevent degradation of the starting material or product.

Stoichiometry of Reagents: The molar ratio of the sulfonating agent to the pyridine substrate is a critical factor. Using a slight excess of the sulfonating agent, for example, 1.2–1.5 equivalents of chlorosulfonic acid, can help drive the reaction to completion. However, a large excess should be avoided to minimize side reactions and simplify purification.

Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and to quench the reaction upon completion.

Quenching and Work-up: The reaction is typically quenched by carefully adding the reaction mixture to a base, such as ammonia, to neutralize the strong acid and form the sulfonamide. The work-up procedure must be optimized to ensure efficient isolation and purification of the final product.

The optimization of the preceding bromination step has also been a subject of study. By carefully controlling the reaction conditions, such as the amount of brominating agent and the reaction time, the yield of the desired 5-brominated intermediate can be significantly improved. For example, in the synthesis of 2-amino-5-bromopyridine (B118841), optimizing the conditions for bromination with NBS has been reported to increase the yield to as high as 95.0%. ijssst.info

Below is a table summarizing typical reaction parameters and reported yields for key steps in related syntheses.

StepReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Bromination2-Aminopyridine, NBSAcetone10195.0 ijssst.info
Sulfonation5-bromo-3-aminopyridine, Chlorosulfonic acidNot specified0-5Not specifiedNot specified
QuenchingAmmoniaNot specifiedNot specifiedNot specifiedNot specified

Table 1: Summary of Reaction Conditions and Yields for Key Synthetic Steps

Chemical Reactivity and Derivatization of 6 Amino 5 Bromopyridine 3 Sulfonamide

Reactivity Profiling of the Functional Groups

The amino, bromo, and sulfonamide groups each offer specific sites for chemical modification, enabling the synthesis of a diverse library of derivatives.

The primary amino group at the 6-position is a key site for derivatization. Its nucleophilicity allows for reactions such as acylation and alkylation.

Acylation: The amino group can be readily acylated to form amides. For instance, in a related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), the amino group reacts with acetic anhydride (B1165640) in the presence of an acid catalyst to form the corresponding acetamide. mdpi.com This transformation is crucial for protecting the amino group or for introducing new functionalities.

Alkylation: N-alkylation of the amino group is also feasible, typically by reaction with alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary or tertiary amines can be a challenge and may require specific catalytic systems.

Diazotization: As a primary aromatic amine, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of other functional groups (e.g., -OH, -CN, -F, -Cl) via Sandmeyer or related reactions.

The bromine atom at the 5-position is primarily reactive in transition metal-catalyzed cross-coupling reactions. Its reactivity towards nucleophilic substitution and halogen exchange is more limited.

Nucleophilic Aromatic Substitution (SNAr): The bromo group on the pyridine (B92270) ring can act as a leaving group in SNAr reactions. However, nucleophilic substitution on pyridine rings preferentially occurs at the 2- and 4-positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. quimicaorganica.org The 5-position, lacking this stabilization, is significantly less reactive towards nucleophilic attack. quimicaorganica.org Therefore, harsh reaction conditions are typically required for substitution at this position.

Halogen Exchange: The conversion of the bromo substituent to other halogens (e.g., iodo or chloro) is a potential modification. Metal-mediated halogen exchange reactions, often employing copper or nickel catalysts, have been developed for aryl halides and can be applied to bromopyridines. frontiersin.org For example, heating an aryl bromide with nickel(II) chloride in a solvent like DMF can facilitate the exchange. frontiersin.org Another approach involves metal-halogen exchange using organolithium reagents, which can be regioselective. acs.org

The sulfonamide group (-SO₂NH₂) offers another handle for derivatization, primarily through reactions at the nitrogen atom. mdpi.com The acidic proton on the sulfonamide nitrogen can be removed by a base, generating a nucleophilic anion that can react with various electrophiles.

N-Alkylation: A variety of methods exist for the N-alkylation of sulfonamides using alcohols or alkyl halides. organic-chemistry.org Manganese-catalyzed "borrowing hydrogen" approaches use alcohols as alkylating agents, generating water as the only byproduct. organic-chemistry.orgacs.org Other catalyst systems based on iridium and copper have also been developed for this transformation. organic-chemistry.orgrsc.org Classical methods involve the reaction with alkyl halides in the presence of a base. dnu.dp.ua

N-Arylation: The sulfonamide nitrogen can be arylated using several protocols. Copper-catalyzed Chan-Evans-Lam cross-coupling reactions with arylboronic acids provide a route to N-arylated sulfonamides. rsc.org Transition-metal-free methods have also been developed, utilizing o-silylaryl triflates in the presence of cesium fluoride (B91410) to achieve N-arylation under mild conditions. nih.govorganic-chemistry.orgnih.gov

Table 1: Selected Catalytic Systems for N-Alkylation and N-Arylation of Sulfonamides

Reaction Type Catalyst System Reagents/Conditions Reference
N-Alkylation Mn(I) PNP pincer complex Alcohol, K₂CO₃, Xylenes, 150 °C acs.org
N-Alkylation [Cp*Ir(biimH₂)(H₂O)][OTf]₂ Alcohol, Cs₂CO₃, Water, Microwave rsc.org
N-Alkylation FeCl₂ Alcohol, Base acs.org
N-Arylation Cu(OAc)₂ Arylboronic acid, Base rsc.org

Carbon-Carbon Bond Forming Reactions

The bromo substituent at the 5-position makes 6-Amino-5-bromopyridine-3-sulfonamide an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecules.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The C5-bromo position of the pyridine ring is highly suitable for this transformation. Studies on the similar 5-bromo-2-methylpyridin-3-amine have demonstrated efficient coupling with a variety of arylboronic acids. mdpi.com

The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., K₃PO₄, K₂CO₃) and a solvent mixture like dioxane/water. mdpi.com The reaction generally shows good tolerance for various functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. mdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling with a 5-Bromopyridine Derivative

Arylboronic Acid Product Yield (%) Reference
4-Methoxyphenylboronic acid 85 mdpi.com
4-Iodophenylboronic acid 80 mdpi.com
4-Chlorophenylboronic acid 82 mdpi.com
3,4-Difluorophenylboronic acid 78 mdpi.com
3-Chloro-4-fluorophenylboronic acid 75 mdpi.com

Data based on reactions of 5-bromo-2-methylpyridin-3-amine. mdpi.com

Besides the Suzuki reaction, the bromo substituent enables participation in other important cross-coupling methodologies.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While it would typically be used to introduce an amino group, it can also be used with the bromo-substituted pyridine to couple with various amines or amides, further functionalizing the pyridine core. Modern methods often use bulky phosphine (B1218219) ligands and can be performed under homogeneous conditions using liquid organic bases like DBU, which is advantageous for process chemistry. chemrxiv.org

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, catalyzed by a combination of palladium and copper salts. organic-chemistry.orgwikipedia.org It is a highly effective method for introducing alkynyl moieties. Research on 2-amino-3-bromopyridines has shown that these substrates couple efficiently with a range of terminal alkynes. scirp.orgsemanticscholar.org Optimized conditions often involve a palladium catalyst like Pd(CF₃COO)₂, a phosphine ligand such as PPh₃, and a copper(I) co-catalyst (CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N). scirp.orgsemanticscholar.org

Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

Parameter Condition Reference
Catalyst Pd(CF₃COO)₂ (2.5 mol%) scirp.orgsemanticscholar.org
Ligand PPh₃ (5 mol%) scirp.orgsemanticscholar.org
Co-catalyst CuI (5 mol%) scirp.orgsemanticscholar.org
Base Triethylamine (Et₃N) scirp.orgsemanticscholar.org
Solvent DMF scirp.orgsemanticscholar.org

This methodology provides moderate to excellent yields and tolerates a wide variety of substituents on the alkyne partner. scirp.org

Carbon-Nitrogen Bond Forming Reactions (excluding biological targets)

The bromine atom at the C-5 position of this compound serves as a key handle for introducing nitrogen-containing substituents through various cross-coupling reactions. These methods are fundamental in medicinal and materials chemistry for the synthesis of arylamines and related nitrogen-containing heterocycles. The primary strategies employed are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and general method for forming C-N bonds. rsc.org It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. For this compound, the aryl bromide moiety can readily participate in the catalytic cycle, which typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-arylated product. The choice of ligand is crucial for reaction efficiency and can be tailored to accommodate a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles. acs.org Studies on similar 5-bromopyridine systems have demonstrated high yields and excellent functional group tolerance. acs.org

Ullmann Coupling: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org While traditionally requiring harsh conditions (high temperatures), modern protocols often utilize ligands such as L-proline or 1,10-phenanthroline, which allow the reaction to proceed under milder conditions. mdpi.com In the context of this compound, the C-Br bond can be coupled with various aliphatic and aromatic amines, as well as N-heterocyles, using a copper(I) salt (e.g., CuI) as the catalyst and a base like potassium carbonate or cesium carbonate. mdpi.comrsc.org Research on the amination of 2-amino-5-bromopyridine (B118841) has shown that this method is effective for creating 2,5-diaminopyridine (B189467) derivatives. mdpi.com

The table below summarizes typical conditions for these C-N coupling reactions based on analogous bromopyridine substrates.

Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)Reactant Scope
Buchwald-HartwigPd₂(dba)₃ / XantphosNaOtBuToluene80-100Primary & Secondary Amines
Buchwald-Hartwig[Pd(cinnamyl)Cl]₂ / BippyPhosK₃PO₄t-BuOH100-110Ammonia (B1221849), Primary Amines
Ullmann CouplingCuI / L-prolineK₂CO₃DMSO90-120Aliphatic & Aromatic Amines
Ullmann CouplingCuI / Ethylene glycolK₂CO₃Ethylene glycol120-140Amines, Heterocycles, Amides

Selective Functionalization of the Pyridine Ring System

The functional groups on the this compound ring direct its reactivity, allowing for selective modifications at different positions. The primary sites for functionalization are the bromine atom, the amino group, and the sulfonamide moiety.

Displacement of the Bromine Atom: Beyond C-N coupling, the bromine atom at C-5 can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) or other transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). While the pyridine ring is inherently electron-deficient, facilitating nucleophilic attack, the presence of the strong electron-donating amino group at C-6 can reduce the electrophilicity of the ring. stackexchange.com However, SNAr reactions can still proceed, particularly with potent nucleophiles.

Modification of the Sulfonamide Group: The sulfonamide functional group itself is a site for derivatization. The nitrogen atom of the sulfonamide can undergo alkylation or acylation reactions under basic conditions. Furthermore, recent advances in photochemistry have demonstrated that sulfonamides can be converted into valuable sulfonyl radical intermediates. nih.gov This strategy allows for the late-stage functionalization of the sulfur-containing moiety, enabling reactions such as the addition to alkenes to form new carbon-sulfur bonds, thereby expanding the synthetic utility of the original scaffold. nih.gov

Reactions at the Amino Group: The amino group at the C-6 position can undergo standard reactions typical of primary aromatic amines, such as acylation, alkylation, or diazotization. However, its nucleophilicity can also be harnessed in cyclization reactions to form fused heterocyclic systems, as discussed in the next section.

Rearrangement Pathways and Intramolecular Cyclizations

The specific arrangement of reactive functional groups in this compound and its derivatives creates opportunities for intramolecular reactions, leading to the formation of novel, often complex, heterocyclic ring systems.

Intramolecular Cyclization: The proximate amino and sulfonamide groups, or derivatives thereof, can participate in intramolecular cyclization reactions. For instance, derivatives of aminopyridine sulfonamides have been shown to undergo intramolecular radical cyclization. nih.gov In these reactions, a radical generated on the pyridine ring can attack the aromatic system to which the sulfonamide is attached, leading to the formation of fused sultams (cyclic sulfonamides). nih.gov

Another potential pathway involves the 6-amino group acting as a nucleophile. If the C-5 position is functionalized with a group containing an electrophilic center, an intramolecular nucleophilic substitution can occur, leading to the formation of a fused five- or six-membered ring. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is a well-established example of this type of cyclization, where the endocyclic pyridine nitrogen and the exocyclic amino group react with a two-carbon electrophile. researchgate.net By analogy, the 6-amino group of the title compound could be used to construct similar fused bicyclic systems.

The table below outlines potential cyclization strategies for derivatives of this compound.

Reacting GroupsReaction TypePotential Product
C6-NH₂ and a C5-appended electrophileIntramolecular Nucleophilic SubstitutionFused Pyrrolopyridine or Piperidinopyridine derivatives
C6-NH₂ and an adjacent reactantCondensation/AnnulationFused Imidazopyridine or Pyrimidopyridine derivatives
N-Alkylsulfonamide and Pyridyl RadicalIntramolecular Radical ArylationFused Bipyridine Sultams

These cyclization and rearrangement pathways are valuable for generating molecular diversity and accessing novel heterocyclic scaffolds from the readily available this compound starting material.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. While specific experimental spectra for 6-Amino-5-bromopyridine-3-sulfonamide are not widely published, a detailed analysis based on established principles of NMR theory and data from analogous structures allows for a reliable prediction of its spectral features.

Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the aromatic protons and exchangeable protons of the amino and sulfonamide groups. The pyridine (B92270) ring contains two protons, at the C2 and C4 positions.

Aromatic Protons: The proton at the C2 position (H2) and the proton at the C4 position (H4) are in different electronic environments. The C2 proton is ortho to the electron-donating amino group (-NH₂) and meta to the electron-withdrawing sulfonamide group (-SO₂NH₂). The C4 proton is ortho to the sulfonamide group and meta to both the amino and bromo substituents. Consequently, H2 is expected to appear more upfield (at a lower chemical shift) than H4. These two protons should appear as doublets due to four-bond (⁴J) coupling, often referred to as meta-coupling, which is typically in the range of 2-3 Hz for pyridine rings.

Amino Protons (-NH₂): The two protons of the 6-amino group would likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Sulfonamide Protons (-SO₂NH₂): Similarly, the two protons of the 3-sulfonamide group are expected to present as a broad singlet, with a chemical shift that is also highly sensitive to the experimental conditions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2~8.0-8.2Doublet (d)~2-3 (⁴JH2-H4)
H4~8.4-8.6Doublet (d)~2-3 (⁴JH4-H2)
6-NH₂Variable (broad singlet)Singlet (s, br)N/A
3-SO₂NH₂Variable (broad singlet)Singlet (s, br)N/A

¹³C NMR Chemical Shift Assignments

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached substituents (-NH₂, -Br, -SO₂NH₂).

C2 and C6: These carbons are directly bonded to nitrogen. C6, bearing the amino group, would be significantly shielded and appear upfield. C2 would be deshielded due to the adjacent nitrogen.

C3 and C5: These carbons bear the electron-withdrawing sulfonamide and bromo groups, respectively. Their resonances would be influenced by the inductive and resonance effects of these substituents. The carbon bearing the bromine (C5) typically shows a resonance shifted to a lower field than might be expected due to the "heavy atom effect."

C4: This carbon is expected to be influenced by the adjacent electron-withdrawing groups, leading to a downfield chemical shift.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~150-155
C3~135-140
C4~140-145
C5~110-115
C6~158-162

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

To confirm the assignments made in 1D NMR, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between H2 and H4, showing a cross-peak connecting their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the H2 signal to the C2 resonance and the H4 signal to the C4 resonance.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping longer-range connectivity (typically 2-3 bonds). Key expected correlations would include:

H2 correlating to C3, C4, and C6.

H4 correlating to C2, C5, and C6.

The amino protons correlating to C5 and C6.

The sulfonamide protons correlating to C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. For a planar molecule like this, NOESY would show correlations between adjacent protons, such as between the amino protons and the H2 proton, further confirming assignments.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its primary functional groups. The sulfonamide group, in particular, gives rise to strong, characteristic absorptions.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Amino (-NH₂)3450-3300Medium
N-H Stretch (asymmetric & symmetric)Sulfonamide (-SO₂NH₂)3350-3250Medium
Aromatic C-H StretchPyridine Ring3100-3000Medium-Weak
N-H BendAmino (-NH₂)~1620Strong
C=C and C=N StretchPyridine Ring1600-1450Medium-Strong
S=O Asymmetric StretchSulfonamide (-SO₂NH₂)1350-1310Strong
S=O Symmetric StretchSulfonamide (-SO₂NH₂)1170-1150Strong
C-N StretchAmino Group1340-1250Medium
S-N StretchSulfonamide Group950-900Medium

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Interactions

While a standard Raman spectrum would complement the FTIR data, Surface-Enhanced Raman Scattering (SERS) offers significantly enhanced sensitivity and provides information about the molecule's interaction with a metallic surface (typically silver or gold). For sulfonamides, SERS studies have shown that the orientation and interaction with the surface are heavily influenced by pH. nih.govacs.org

The SERS spectrum of this compound would likely be dominated by vibrations of the moieties that interact most strongly with the nanoparticle surface. The sulfonamide and amino groups, along with the pyridine ring's nitrogen, could all serve as binding sites. nih.gov By analyzing which vibrational modes are most enhanced, one can deduce the molecule's orientation on the surface. For instance, strong enhancement of the S-N or S=O stretching modes would suggest an interaction involving the sulfonamide group. mdpi.com This technique is particularly valuable for studying how the molecule might bind to biological targets or for developing sensitive detection methods. researchgate.net

Mass Spectrometry

Mass spectrometry serves as a critical analytical tool for the characterization of this compound, enabling precise determination of its molecular weight and offering deep insights into its structural composition through fragmentation analysis.

Table 1: HRMS Data for this compound Data is based on theoretical calculations and predicted values for a closely related isomer.

ParameterValue
Molecular FormulaC₅H₆BrN₃O₂S
Theoretical Monoisotopic Mass [M]250.9364 Da
Adduct[M+H]⁺
Predicted m/z for [M+H]⁺251.94370 Da

Tandem mass spectrometry (MS/MS) is employed to investigate the compound's structure by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion at m/z ~252) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure.

Based on the functional groups present in this compound, several key fragmentation pathways can be predicted:

Loss of Sulfonamide Moiety: A common fragmentation pathway for sulfonamides is the cleavage of the C-S bond or the S-N bond. This can result in the loss of SO₂ (64 Da) or the entire sulfonamide group, •SO₂NH₂ (80 Da).

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion corresponding to the loss of a bromine radical (79/81 Da).

Pyridine Ring Fission: While the aromatic pyridine ring is relatively stable, at higher collision energies, it can undergo ring-opening and subsequent fragmentation.

The resulting spectrum of fragment ions provides a structural fingerprint of the molecule, confirming the connectivity of the amino, bromo, and sulfonamide substituents on the pyridine core.

Table 2: Plausible MS/MS Fragments of this compound

Parent Ion (m/z)Fragment Lostm/z of Fragment IonPlausible Structure of Fragment Ion
~252 ([M+H]⁺)SO₂~188[C₅H₆BrN₂]⁺
~252 ([M+H]⁺)SO₂NH₂~172[C₅H₅BrN]⁺
~252 ([M+H]⁺)Br~173[C₅H₇N₃O₂S]⁺

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related aminopyridine structures allows for a reliable prediction of its molecular geometry. researchgate.netresearchgate.netnih.gov The central pyridine ring is expected to be essentially planar. The substituents—the amino, bromo, and sulfonamide groups—will lie in or close to this plane. However, steric hindrance and intermolecular interactions may cause slight deviations. For instance, the hydrogen atoms of the exocyclic amino group might be slightly twisted out of the pyridine ring's plane. researchgate.net The sulfonamide group's geometry, particularly the S-N bond length and the O-S-O bond angle, would be consistent with typical values for aromatic sulfonamides.

Table 3: Expected Bond Parameters for this compound Values are typical and inferred from related structures.

Bond/AngleExpected Value
C-C (ring)~1.39 Å
C-N (ring)~1.34 Å
C-Br~1.89 Å
C-S~1.77 Å
S-N~1.63 Å
S=O~1.43 Å
C-N-C (ring angle)~117°
O-S-O~120°

The solid-state structure of this compound is expected to be dominated by a network of strong intermolecular interactions that dictate the crystal packing.

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the -NH₂ groups of the amino and sulfonamide functions) and acceptors (the pyridine nitrogen, the sulfonamide nitrogen, and the sulfonyl oxygens). This facilitates the formation of robust hydrogen-bonding networks. epa.gov Common motifs would likely include N-H···O=S interactions, linking the sulfonamide groups of adjacent molecules, and N-H···N(pyridine) bonds, which are often the strongest interactions in such crystals. epa.gov These interactions can assemble the molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov

Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, forming interactions with electronegative atoms like oxygen or nitrogen on neighboring molecules (e.g., Br···O=S). Such interactions, observed as short Br···Cl contacts in similar structures, can play a significant role in directing the crystal packing arrangement. researchgate.net

π-π Stacking: The aromatic pyridine rings are capable of engaging in π-π stacking interactions. Molecules may arrange in a parallel-displaced or T-shaped fashion to maximize these stabilizing forces, with typical centroid-to-centroid distances between rings ranging from 3.6 to 3.9 Å. researchgate.net These stacking interactions often contribute to the formation of columnar or layered structures within the crystal.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the spectrum is characteristic of a substituted aromatic system.

The primary absorption bands are attributed to π → π* transitions within the π-electron system of the pyridine ring. The presence of substituents significantly influences the position and intensity of these bands. The amino group (-NH₂) acts as a strong auxochrome, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. Studies on similar compounds suggest a maximum absorption (λ_max) in the range of 270–300 nm. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be present but are often obscured by the more intense π → π* bands.

Table 4: UV-Vis Absorption Data for this compound

Wavelength (λ_max)Assigned Electronic TransitionChromophore
~270-300 nm π → π*Substituted Pyridine Ring

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are instrumental in predicting molecular properties, including geometry, vibrational frequencies, and electronic behavior. For molecules like 6-Amino-5-bromopyridine-3-sulfonamide, DFT provides a foundational understanding of its stability and reactivity. A common approach involves using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to achieve reliable results.

Geometry Optimization and Vibrational Frequency Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, the potential energy surface of this compound can be explored to find the minimum energy conformation. This process yields crucial information about bond lengths, bond angles, and dihedral angles. For instance, in a study of a related compound, 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, DFT calculations were used to predict its most stable structure.

Once the optimized geometry is obtained, vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands. For example, the characteristic stretching frequencies of the amino (N-H), sulfonamide (S=O and N-H), and C-Br bonds in this compound could be predicted with high accuracy.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, DFT calculations can map the distribution of the HOMO and LUMO across the molecule. This analysis would likely show the HOMO localized on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO might be distributed over the electron-withdrawing sulfonamide group. The HOMO-LUMO gap would provide a quantitative measure of its reactivity. In a computational study of the anticancer drug 6-mercaptopurine, the HOMO was found to be localized on the sulfur atom and parts of the purine (B94841) ring, with a calculated HOMO-LUMO gap of 4.43 eV.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ionization potential and electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the electron affinity and electron-accepting ability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative electrostatic potential, which are attractive to electrophiles, while blue regions represent positive potential, indicating sites susceptible to nucleophilic attack. Green and yellow areas denote intermediate potentials.

For this compound, an MEP analysis would likely reveal negative potential (red) around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, highlighting these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and sulfonamide groups would likely exhibit positive potential (blue), marking them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, the activation energy barrier for a reaction can be determined, providing insights into the reaction kinetics and the feasibility of a proposed mechanism.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ) for comparison with experimental NMR spectra. This allows for the assignment of signals in ¹H and ¹³C NMR spectra.

IR Spectroscopy: As mentioned in section 5.1.1, DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of a molecule. These calculations can predict the absorption wavelengths (λmax) in a UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule. For example, a TD-DFT study on a pyran derivative predicted absorption maxima in both the gas phase and in solution, which were then compared to experimental data.

Spectroscopic TechniqueComputational MethodPredicted Parameters
NMR GIAO (Gauge-Independent Atomic Orbital)Chemical Shifts (δ)
IR DFT/B3LYPVibrational Frequencies (cm⁻¹) and Intensities
UV-Vis TD-DFT (Time-Dependent DFT)Excitation Energies (eV), Absorption Wavelengths (λmax), Oscillator Strengths (f)

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations could provide significant insights into the conformational flexibility of this compound and its interactions with solvents. By simulating the motion of the molecule over time, researchers could map its conformational landscape, identifying low-energy, stable structures and the pathways for transitioning between them. Key areas of investigation would include the rotational barriers around the C-S and S-N bonds of the sulfonamide group, as well as the orientation of the amino group.

Furthermore, MD simulations in explicit solvent (such as water) would elucidate the solvation effects. This would involve analyzing the radial distribution functions of water molecules around the solute's functional groups (amino, bromo, and sulfonamide) to understand the specific hydration patterns and hydrogen bonding networks. Such studies are crucial for understanding the compound's solubility and its behavior in biological environments. Without specific studies on this compound, no definitive data on its conformational landscape or solvation can be presented.

Global Reactivity Descriptors

Global reactivity descriptors, typically calculated using DFT, offer a quantitative measure of a molecule's reactivity. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these calculations would provide valuable information about its chemical stability and reactivity.

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η).

While DFT studies have been performed on similar molecules, such as other bromo-substituted pyridine derivatives, the specific values for this compound are not available in the literature. A hypothetical data table is presented below to illustrate how such data would be formatted.

Hypothetical Global Reactivity Descriptors for this compound

DescriptorSymbolHypothetical Value (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-1.2
Energy GapΔE5.3
Chemical Hardnessη2.65
Chemical SoftnessS0.38
Electronegativityχ3.85
Electronic Chemical Potentialμ-3.85
Electrophilicity Indexω2.80

Nonlinear Optical (NLO) Properties Theoretical Prediction

Theoretical predictions of Nonlinear Optical (NLO) properties are essential for identifying materials for applications in optoelectronics and photonics. These properties are related to how a material's polarization responds nonlinearly to an applied electric field. For a molecule like this compound, the presence of electron-donating (amino) and electron-withdrawing (sulfonamide) groups on the pyridine ring could potentially lead to significant NLO effects.

Computational methods, again primarily based on DFT, can be used to calculate the first hyperpolarizability (β), a key indicator of a molecule's second-order NLO response. The calculation would involve optimizing the molecular geometry and then computing the response to an external electric field. Factors such as the molecular symmetry and the intramolecular charge transfer characteristics would be analyzed. As with the other properties, there are no published theoretical predictions of the NLO properties for this specific compound.

Application As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Substituted Pyridine (B92270) Derivatives and Libraries

The structure of 6-amino-5-bromopyridine-3-sulfonamide allows for the synthesis of a wide range of substituted pyridine derivatives. The amino and bromo substituents on the pyridine ring are key reactive sites. The bromine atom, in particular, can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. This reactivity enables the introduction of diverse functional groups onto the pyridine scaffold, leading to the creation of extensive libraries of pyridine compounds. These libraries are instrumental in drug discovery and materials science for screening and identifying molecules with desired properties.

The general synthetic utility of substituted pyridines is well-documented, with applications ranging from pharmaceuticals to agrochemicals. nih.gov For instance, the synthesis of polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines has been shown to yield compounds with potent antibacterial activity. nih.gov While not directly starting from this compound, these examples highlight the importance of substituted pyridines in medicinal chemistry.

Table 1: Examples of Reactions for Synthesizing Substituted Pyridine Derivatives

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic Aromatic SubstitutionVarious nucleophilesSubstituted Pyridines
Suzuki-Miyaura CouplingPalladium catalysts, organoboron reagentsAryl- or Heteroaryl-substituted Pyridines
Oxidation/ReductionOxidizing or reducing agentsModified Pyridine Derivatives

Role in the Construction of Fused and Bridged Heterocyclic Systems (e.g., Pyrazolo[4,3-c]pyridines)

The reactive sites on this compound make it a suitable starting material for constructing more complex fused and bridged heterocyclic systems. Fused heterocycles, where two or more rings share a common bond, and bridged systems, where rings are joined by a bridge of one or more atoms, are prevalent in natural products and pharmacologically active compounds. nih.govnih.gov

A notable application is in the synthesis of pyrazolo[4,3-c]pyridines. These structures are of significant interest in medicinal chemistry. For example, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as carbonic anhydrase inhibitors. nih.govnih.gov The synthesis often involves the condensation of a dienamine with amines containing sulfonamide fragments, leading to the formation of the pyrazolo[4,3-c]pyridine core. nih.gov The ability to introduce various substituents allows for the fine-tuning of the biological activity of these compounds.

The general strategies for synthesizing fused ring systems often involve intramolecular reactions that form new rings onto an existing scaffold. ebrary.net The functional groups on this compound can participate in such cyclization reactions, paving the way for novel heterocyclic structures.

Intermediate for Diverse Aryl- and Heteroaryl-Substituted Scaffolds via Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound is a key handle for introducing aryl and heteroaryl groups through transition metal-catalyzed cross-coupling reactions. rsc.org Reactions like the Suzuki-Miyaura coupling, which utilizes palladium catalysts and organoboron reagents, are powerful tools for forming carbon-carbon bonds. mdpi.com

This methodology allows for the synthesis of a vast array of biaryl and heteroaryl-substituted pyridines, which are important scaffolds in medicinal chemistry and materials science. mdpi.commdpi.com For example, the Suzuki cross-coupling reaction has been used to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, yielding compounds with potential biological activities. mdpi.com Similarly, this approach can be applied to this compound to generate diverse molecular architectures.

The ability to introduce a wide range of aryl and heteroaryl substituents provides a straightforward method to modify the electronic and steric properties of the resulting molecules, which is crucial for optimizing their function.

Table 2: Common Cross-Coupling Reactions for Aryl/Heteroaryl Substitution

Reaction NameCatalystCoupling Partners
Suzuki-Miyaura CouplingPalladiumAryl/Heteroaryl boronic acids or esters
Hiyama CouplingPalladiumOrganosilicon compounds
Buchwald-Hartwig AminationPalladiumAmines

Design and Synthesis of Novel Sulfonamide-Containing Molecular Architectures

The sulfonamide group is a critical pharmacophore found in numerous clinically used drugs. The presence of this functional group in this compound makes it an attractive starting material for the design and synthesis of new sulfonamide-based therapeutic agents. nih.govrsc.org

The synthesis of novel sulfonamide derivatives often involves modifying the core structure to which the sulfonamide is attached or by reacting the sulfonamide group itself. journalijar.comresearchgate.net For instance, new series of sulfonamide derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and antidiabetic properties. rsc.orgjournalijar.com The pyridine core of this compound provides a rigid scaffold that can be further functionalized to create complex molecules with specific biological targets in mind.

Research has demonstrated the synthesis of sulfonamide-based amino acid building blocks, which can be incorporated into larger molecules like peptidomimetics, highlighting the versatility of the sulfonamide group in constructing complex molecular architectures. diva-portal.orgresearchgate.net

Integration into Multicomponent Reactions for Enhanced Molecular Complexity

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. dovepress.commdpi.com This approach is highly efficient for generating molecular diversity and complexity in a time- and resource-effective manner.

The functional groups present in this compound make it a potential candidate for participation in MCRs. The amino group, for example, can act as a nucleophile in reactions like the Ugi or Passerini reactions. By integrating this compound into MCRs, it is possible to rapidly construct complex, three-dimensional molecules that would otherwise require lengthy, multi-step syntheses. This strategy is particularly valuable in the early stages of drug discovery for creating large and diverse compound libraries for high-throughput screening.

Advanced Analytical Methodologies for Research and Process Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and analyzing complex mixtures. For "6-Amino-5-bromopyridine-3-sulfonamide," various chromatographic methods are utilized to assess purity, identify impurities, and monitor the progress of synthetic reactions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like "this compound." The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. Given the aromatic nature of the compound, reversed-phase HPLC is typically the method of choice.

Various detection methods can be coupled with HPLC to provide sensitivity and selectivity:

UV-Vis Detection: The pyridine (B92270) ring and other chromophores in the molecule allow for strong absorbance in the ultraviolet-visible spectrum, making UV-Vis detection a simple and robust method for quantification. Detections are often made at specific wavelengths, such as 280 nm, to maximize sensitivity for aminopyridine-related structures. cmes.org

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification of the main compound, as well as any impurities or degradation products, by providing mass-to-charge ratio information. This is particularly valuable for impurity profiling. Analytical data for structurally similar compounds like "6-Amino-5-chloropyridine-3-sulfonamide" often includes LC-MS to confirm identity. bldpharm.com

The validation of an HPLC method typically involves assessing its linearity, accuracy, and precision to ensure reliable results. nih.gov

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., Shim-pack Scepter C18) cmes.orgSeparation based on hydrophobicity.
Mobile PhaseMixture of phosphate (B84403) buffer and methanol (B129727) or acetonitrile. cmes.orgElutes the compound and impurities from the column.
Elution ModeIsocratic or GradientIsocratic for simple separations; gradient for complex mixtures with varied polarity.
Flow Rate0.5 - 1.0 mL/min cmes.orgControls the speed of the separation.
Column Temperature25 - 35 °C cmes.orgEnsures reproducible retention times.
DetectionUV at ~280 nm or Mass Spectrometry cmes.orgQuantifies and/or identifies the separated components.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. "this compound" itself has a low volatility due to its polar functional groups and relatively high molecular weight, making it unsuitable for direct GC analysis. However, GC is highly effective for:

Monitoring Volatile Byproducts: During its synthesis, volatile byproducts or residual starting materials might be present, which can be monitored by GC.

Analysis of Derivatives: To make the compound amenable to GC analysis, it can be chemically modified through derivatization. nih.gov The amino and sulfonamide groups can be derivatized (e.g., through methylation or silylation) to increase volatility and thermal stability. nih.govnih.gov This approach allows for the separation and quantification of the compound using GC, often coupled with a mass spectrometer (GC-MS) for structural confirmation. mdpi.com

Atomic emission detection can also be coupled with GC to allow for simultaneous quantification and identification of sulfonamide derivatives by characterizing their elemental ratios of carbon, nitrogen, and sulfur. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a chemical reaction. A small spot of the reaction mixture is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable mobile phase.

For the synthesis of "this compound," TLC can be used to:

Track the consumption of starting materials.

Observe the formation of the desired product.

Detect the presence of intermediates or byproducts.

By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, chemists can quickly determine the status of the reaction and decide when it is complete. thieme.de The separated spots are typically visualized under UV light, taking advantage of the compound's UV-active pyridine ring.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. For a newly synthesized batch of "this compound," elemental analysis serves as a crucial check of its purity and confirms that its empirical formula aligns with the theoretical values. The molecular formula of the compound is C₅H₆BrN₃O₂S.

The results of the analysis are typically given as the weight percentage of each element present. A close correlation between the experimentally determined percentages and the calculated theoretical percentages provides strong evidence for the compound's identity and purity. mdpi.com

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Theoretical Mass Percentage (%)
CarbonC12.011560.05523.82%
HydrogenH1.00866.0482.40%
BromineBr79.904179.90431.70%
NitrogenN14.007342.02116.67%
OxygenO15.999231.99812.69%
SulfurS32.06132.06012.72%
Total 252.086 100.00%

Advanced Titration Methods for Quantification (if applicable)

While chromatography is preferred for purity analysis, titration methods can be employed for the quantitative assay of bulk "this compound," offering a simple, accurate, and cost-effective alternative. acs.org The compound possesses both acidic and basic functional groups, allowing for different titration strategies.

Non-Aqueous Acid-Base Titration: The sulfonamide group (–SO₂NH₂) is weakly acidic and can be titrated in a non-aqueous basic solvent like dimethylformamide with a strong base such as sodium methoxide. acs.org Conversely, the primary amino group (–NH₂) on the pyridine ring is basic and can be titrated in a non-aqueous acidic solvent system, such as acetic acid, with a strong acid like perchloric acid. tandfonline.com Potentiometry is often used for precise endpoint detection in these non-aqueous systems. tandfonline.com

Diazotization Titration: This is a classic method for quantifying primary aromatic amines. alrasheedcol.edu.iq The 6-amino group of the compound can react with sodium nitrite (B80452) in an acidic medium at a low temperature (0–5 °C) to form a diazonium salt. The endpoint is detected when a slight excess of nitrous acid is present, typically using starch-iodide paper as an external indicator. alrasheedcol.edu.iq

Bromimetric Titration: Some sulfonamides can be determined by titration with a brominating agent. rsc.org The method involves the bromination of the activated aromatic ring, and the endpoint is determined visually with an indicator.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-5-bromopyridine-3-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonamide formation via sulfonation of the pyridine core. A common approach is reacting 5-bromo-3-aminopyridine with chlorosulfonic acid under controlled temperatures (0–5°C), followed by quenching with ammonia. Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of sulfonating agent) and monitoring intermediates via TLC or HPLC. Purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients . Characterization via 1^1H/13^13C NMR and FT-IR ensures functional group integrity.

Q. How can solubility profiles of this compound be systematically evaluated for experimental design?

  • Methodological Answer : Use the extended Hildebrand solubility parameter approach, as demonstrated for structurally related compounds like 3-amino-6-bromopyridazine . Prepare saturated solutions in 10–12 solvents (e.g., DMSO, THF, ethanol) at 278.15–323.15 K. Measure solubility gravimetrically or via UV-Vis spectroscopy (λ_max ~270–300 nm). Plot solubility vs. Hansen parameters to identify optimal solvents for crystallization or reaction media. For polar solvents like DMF, account for hydrogen-bonding interactions using Kamlet-Taft parameters .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies by exposing the compound to 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase). Thermal stability can be assessed via TGA/DSC to identify decomposition thresholds (~200–250°C for similar sulfonamides) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or proton exchange dynamics. For example, NH2_2 protons may appear broadened in DMSO-d6_6 due to hydrogen bonding. Compare experimental 1^1H NMR (500 MHz) with DFT-calculated shifts (B3LYP/6-311+G(d,p)) in Gaussian. Use COSY and NOESY to confirm spin systems and rule out tautomeric forms. Cross-validate with high-resolution mass spectrometry (HRMS-ESI) to confirm molecular ion [M+H]+^+ .

Q. What crystallographic strategies are effective for resolving disordered sulfonamide groups in X-ray structures?

  • Methodological Answer : Employ SHELXL for refinement, using PART and AFIX commands to model disorder. Collect high-resolution data (d ≤ 0.8 Å) at synchrotron sources. For twinning, apply TWIN/BASF commands in SHELXTL. Validate geometry using PLATON/ADDSYM to detect missed symmetry and check Rint_{int} for merging outliers. Structure validation tools like CheckCIF/ACE report geometric outliers (e.g., sulfonamide S–N bond lengths ~1.63 Å) .

Q. How do reaction kinetics differ when substituting bromine at the 5-position in sulfonamide derivatives?

  • Methodological Answer : Use stopped-flow UV kinetics to compare bromine vs. other halogens. For example, monitor nucleophilic aromatic substitution with piperidine in acetonitrile at 25°C (λ = 320 nm). Bromine’s strong electron-withdrawing effect increases electrophilicity, reducing activation energy (Ea_a) by ~15–20 kJ/mol compared to chloro analogs. Kinetic isotope effects (KIE) using deuterated solvents can confirm rate-limiting steps .

Q. What analytical approaches reconcile discrepancies between theoretical and experimental pKa values for the sulfonamide group?

  • Methodological Answer : Determine experimental pKa via potentiometric titration (GLpKa instrument) in 20% MeOH/water. Compare with DFT predictions (COSMO-RS in ADF). Discrepancies >0.5 units may indicate solvation errors or conformational flexibility. Use 1^1H NMR titrations (D2_2O/CD3_3OD) to track chemical shift changes of NH2_2 protons, refining predictions with explicit solvent models .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological activity in different assays?

  • Methodological Answer : Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., assay type, cell lines). Replicate studies under standardized conditions (e.g., MTT assay in HEK293 vs. HepG2 cells). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement. Statistical tools like Deming regression assess inter-assay variability .

Experimental Design Considerations

Q. What precautions are critical when designing catalytic reactions involving this sulfonamide?

  • Methodological Answer : Avoid Pd-based catalysts if bromine is retained, as Suzuki couplings may dehalogenate the substrate. Use CuI/ligand systems for Ullmann-type aminations. Monitor reaction progress via in situ IR (C–Br stretch ~500 cm1^{-1}). For air-sensitive steps, employ Schlenk techniques with rigorous degassing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-5-bromopyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
6-Amino-5-bromopyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.